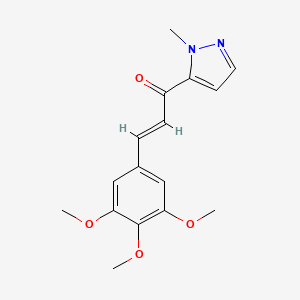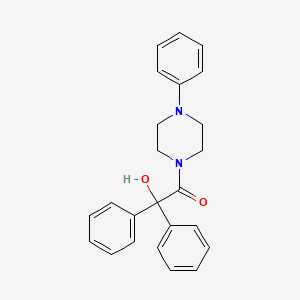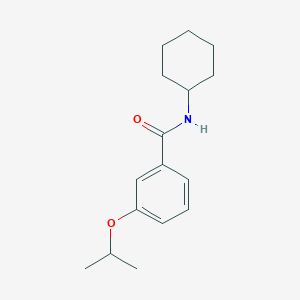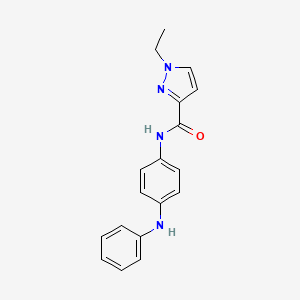
1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one" involves regiospecific reactions and can be characterized by spectroscopic techniques and single-crystal X-ray analysis. These methods are crucial for unambiguous structure determination and highlight the complexity and specificity required in the synthesis of such compounds (Kumarasinghe et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, including single-crystal X-ray diffraction studies, is pivotal for confirming the structure of pyrazoline and related compounds. It provides insights into the crystal packing, conformational differences, and intermolecular interactions, which are essential for understanding the compound's behavior in the solid state (Delgado et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often result in the formation of complex structures through regiospecific interactions. The resulting compounds can exhibit diverse chemical behaviors, including the ability to form hydrogen-bonded dimers or chains based on their functional groups and molecular architecture (Trilleras et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including crystallization behavior and conformational aspects, are closely related to their molecular structure. X-ray analysis reveals detailed information about the crystal packing and the presence of weak intermolecular interactions, which influence the compound's physical state and stability (Kimura et al., 1983).
Chemical Properties Analysis
The chemical properties of "1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one" and related compounds are influenced by their molecular structure, including the presence of various functional groups and their arrangement within the molecule. Studies on similar compounds have shown that these properties can significantly affect their reactivity, interaction with other molecules, and potential applications in different chemical contexts (Chennapragada & Palagummi, 2018).
Scientific Research Applications
Structural and Chemical Characterization
Several studies have been conducted on the structural and chemical properties of compounds similar to "1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one". For instance, the analysis of hydrogen-bonded chains in related pyrazolone derivatives has been reported, highlighting the significance of single C-H...O hydrogen bonds in determining the molecular arrangement and crystal structures of these compounds (Trilleras et al., 2005). Additionally, the synthesis and characterization of similar structures have provided insights into their potential medicinal applications, with some derivatives showing antimicrobial and antioxidant activities (Chennapragada & Palagummi, 2018).
Biological Activities and Potential Applications
The synthesis and evaluation of pyrazolone derivatives have revealed their potential as anti-inflammatory, antioxidant, and antimicrobial agents. For example, a study on novel pyrazole chalcones demonstrated promising anti-inflammatory and antimicrobial activities, suggesting their utility in developing new therapeutic agents (Bandgar et al., 2009). Another investigation into the synthesis and biological evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety highlighted their potent anti-tumor properties, underscoring the diverse pharmacological potential of these compounds (Gomha et al., 2016).
Antidepressant Activity
Research into the synthesis and antidepressant activity of specific pyrazolines has shown that derivatives with electron-releasing groups significantly enhance antidepressant effects. This finding points to the therapeutic relevance of structural modifications in optimizing the biological activities of pyrazolone-based compounds (Prasad et al., 2005).
properties
IUPAC Name |
(E)-1-(2-methylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-18-12(7-8-17-18)13(19)6-5-11-9-14(20-2)16(22-4)15(10-11)21-3/h5-10H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTUBNLERGOHAK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)
![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)
![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)
![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)
